2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide
Description
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-ethoxyphenyl group at position 2, a 4-oxo group, and an acetamide moiety linked to a 2-methoxybenzyl substituent. Its molecular formula is C₂₃H₂₆N₄O₃, with a molecular weight of 406.5 g/mol .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-3-32-19-10-8-17(9-11-19)20-14-21-24(30)27(12-13-28(21)26-20)16-23(29)25-15-18-6-4-5-7-22(18)31-2/h4-14H,3,15-16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFCBNCSFJJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core and various functional groups, positions it as a subject of interest in medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, synthesis, and comparative analysis with similar compounds.
- Molecular Formula : C23H26N4O3
- Molecular Weight : 402.48 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit varied biological activities. These may include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Similar pyrazolo compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
The exact mechanisms of action for this compound remain under investigation. However, it is hypothesized that it may interact with specific molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity linked to inflammation and pain response.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of the Pyrazolo Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Ethoxy and Methoxy Groups : Employing alkylation reactions.
- Formation of Acetamide Moiety : Utilizing acetic anhydride or acetamide derivatives under controlled conditions.
Comparative Analysis with Similar Compounds
Understanding the unique properties of this compound can be enhanced by comparing it with structurally similar compounds.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C14H11FN4O2 | Contains a fluorophenyl group; potential for different biological activity compared to ethoxy group. |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C25H26N4O5 | Features methoxy substitutions; may enhance solubility and bioavailability. |
| N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamide | C20H19N5O4 | Incorporates dimethoxy groups; could influence pharmacological properties. |
The distinct combination of ethoxy and methoxy groups in this compound contributes to its unique chemical and biological profile.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- R₂ (Acetamide): The 2-methoxybenzyl group introduces steric hindrance and electronic effects distinct from 4-chlorobenzyl () or benzodioxin-based substituents (), which may influence receptor binding .
Physicochemical Properties
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of pyrazolo-pyrazinone intermediates with N-substituted α-chloroacetamides. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C under reflux is a key step for forming the pyrazolo[1,5-a]pyrazinone core . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Response Surface Methodology (RSM) is recommended for maximizing yield while minimizing side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy and ethoxy groups) and confirms acetamide linkage .
- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups .
Cross-validation using High-Resolution Mass Spectrometry (HRMS) is advised to confirm molecular weight .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate regioisomers .
- Recrystallization : Polar solvents like ethanol or methanol improve crystalline purity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and optimizing synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity during cyclization steps .
- Reaction Path Search : Quantum chemical calculations identify low-energy pathways for key intermediates (e.g., pyrazolo-pyrazinone formation) .
- Machine Learning : Trains on experimental datasets to recommend optimal catalysts or solvents for novel derivatives .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate assays across independent labs .
- Purity Validation : Employ HPLC (>95% purity) to rule out impurities affecting activity .
- Structural Analog Testing : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to isolate structure-activity relationships (SAR) .
Q. How to design in vivo studies to evaluate metabolic stability and bioavailability?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples at timed intervals .
- Metabolite Identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites, guiding structural modifications to enhance stability .
Q. How to apply statistical experimental design in optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify significant factors affecting yield .
- Central Composite Design (CCD) : Maps non-linear relationships between variables (e.g., solvent ratio vs. reaction time) for robust optimization .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s biological efficacy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
